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molecular formula C14H13ClO3 B8573506 7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one CAS No. 69897-63-8

7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one

Cat. No. B8573506
M. Wt: 264.70 g/mol
InChI Key: DOHZWGZYKUIICQ-UHFFFAOYSA-N
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Patent
US04235781

Procedure details

A mixture of 4,8-dimethyl-7-hydroxycoumarin (8.00 g., 42.1 m mole); anhydrous potassium carbonate (18.1 g., 130 m mole); 2,3-dichloropropene (33.6 g., 302 m mole); and acetone (600 ml.) was stirred and heated under reflux for twenty-four hours. The reaction mixture was concentrated to ca. 200 ml., filtered, and the inorganic salts were washed with acetone. Evaporation of the combined filtrate and washing under reduced pressure left a tan-colored residue (11.30 g.). Recrystallization from aqueous methanol gave a 77% yield of 4,8-dimethyl-7-(2'-chloroallyloxy)coumarin as small, off-white needles (8.55 g., m.p. 117.5°-120° C.). Another recrystallization did not change the m.p. but gave an analytical sample.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:21][C:22]([CH2:24]Cl)=[CH2:23]>CC(C)=O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([O:12][CH2:24][C:22]([Cl:21])=[CH2:23])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1=CC(OC2=C(C(=CC=C12)O)C)=O
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
33.6 g
Type
reactant
Smiles
ClC(=C)CCl
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for twenty-four hours
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to ca. 200 ml
FILTRATION
Type
FILTRATION
Details
, filtered
WASH
Type
WASH
Details
the inorganic salts were washed with acetone
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined filtrate
WASH
Type
WASH
Details
washing under reduced pressure
WAIT
Type
WAIT
Details
left a tan-colored residue (11.30 g.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=C(C(=CC=C12)OCC(=C)Cl)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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